molecular formula C20H18N6O2S2 B5986582 N-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL}-N'-(2-METHOXYPHENYL)GUANIDINE

N-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL}-N'-(2-METHOXYPHENYL)GUANIDINE

Cat. No.: B5986582
M. Wt: 438.5 g/mol
InChI Key: RAGSFLFWRDMTQY-UHFFFAOYSA-N
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Description

N-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL}-N’-(2-METHOXYPHENYL)GUANIDINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzothiazole moiety, a pyrimidine ring, and a guanidine group. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-6-oxo-1H-pyrimidin-2-yl]-1-(2-methoxyphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S2/c1-28-15-8-4-2-6-13(15)23-18(21)26-19-22-12(10-17(27)25-19)11-29-20-24-14-7-3-5-9-16(14)30-20/h2-10H,11H2,1H3,(H4,21,22,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGSFLFWRDMTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=NC2=NC(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N/C(=N/C2=NC(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL}-N’-(2-METHOXYPHENYL)GUANIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde.

    Attachment of Sulfanyl Group: The benzothiazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Construction of Pyrimidine Ring: The pyrimidine ring is formed through a condensation reaction involving appropriate precursors such as urea or guanidine derivatives.

    Final Coupling Reaction: The benzothiazole and pyrimidine intermediates are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL}-N’-(2-METHOXYPHENYL)GUANIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the benzothiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL}-N’-(2-METHOXYPHENYL)GUANIDINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticonvulsant, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL}-N’-(2-METHOXYPHENYL)GUANIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-(SUBSTITUTED)ACETOHYDRAZIDE
  • N’-(1,3-BENZOTHIAZOL-2-YL)-ARYLAMIDE DERIVATIVES

Uniqueness

N-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL}-N’-(2-METHOXYPHENYL)GUANIDINE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct biological activities and potential therapeutic applications.

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